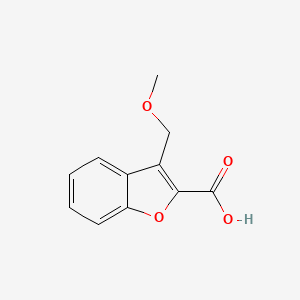![molecular formula C13H15NO4 B2688442 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide CAS No. 1795085-46-9](/img/structure/B2688442.png)
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Applications De Recherche Scientifique
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial or antifungal agent.
Materials Science: Its furan rings can be used to develop new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It can be utilized in the synthesis of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities and can interact with multiple targets. For instance, some furan derivatives have been found to target the epidemal growth factor receptor (EGFR), which plays a crucial role in cell growth and proliferation .
Mode of Action
The mode of action of furan derivatives can vary greatly depending on their specific structure and the target they interact with. For example, furan derivatives targeting EGFR might inhibit the receptor’s activity, thereby affecting cell growth and proliferation .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a furan derivative targets EGFR, it might affect pathways related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of furan derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their specific structure. Some furan derivatives have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of furan derivatives can vary greatly depending on their specific targets and mode of action. For instance, furan derivatives that inhibit EGFR might lead to decreased cell growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide typically involves the following steps:
Formation of the Hydroxy-Methylpropyl Chain: This step involves the reaction of furan-2-carboxylic acid with a suitable reagent to introduce the hydroxy-methylpropyl group. Common reagents include alkyl halides and bases such as sodium hydroxide.
Coupling of Furan Rings: The hydroxy-methylpropyl intermediate is then coupled with another furan ring through a condensation reaction. This step often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process. For example, the use of ruthenium on alumina (Ru/Al2O3) in toluene has been reported to be effective in similar furan-based syntheses .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the furan rings, introducing different functional groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated furans, nitrofurans.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
5-Hydroxymethylfurfural: Another furan derivative with applications in green chemistry and materials science.
2,5-Furandicarboxylic acid: Used in the production of bio-based polymers.
Uniqueness
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide is unique due to its dual furan rings connected by a hydroxy-methylpropyl chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(16,8-10-4-2-6-17-10)9-14-12(15)11-5-3-7-18-11/h2-7,16H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAFEHBPYZGOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2688362.png)
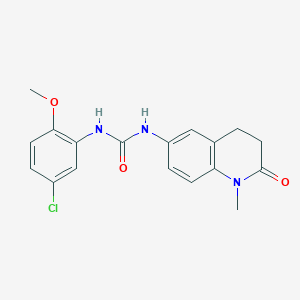
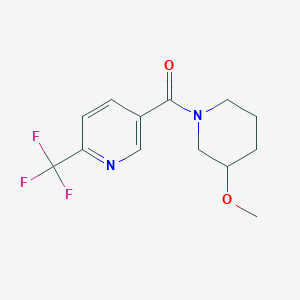
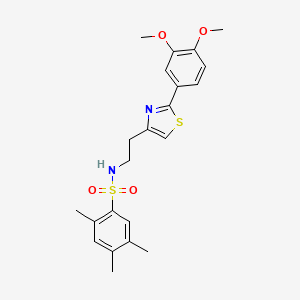
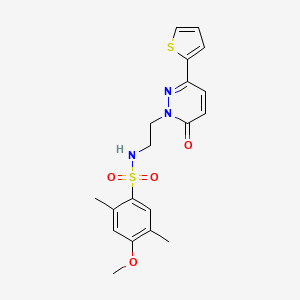
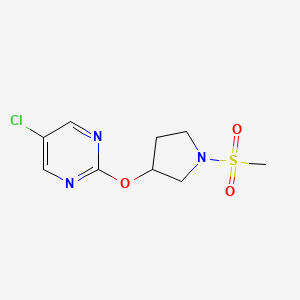
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688372.png)
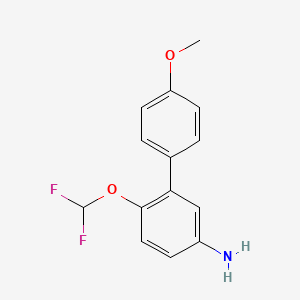
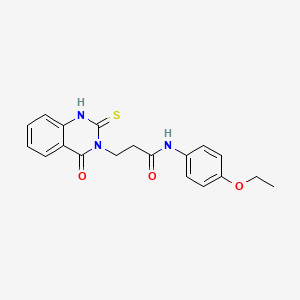
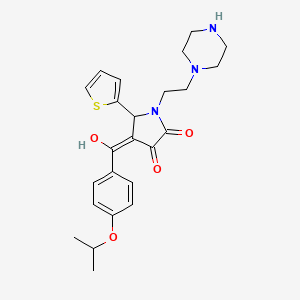
![methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2688377.png)
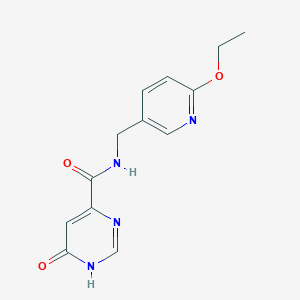
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2688381.png)
